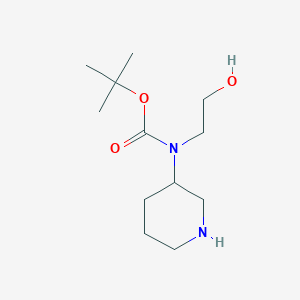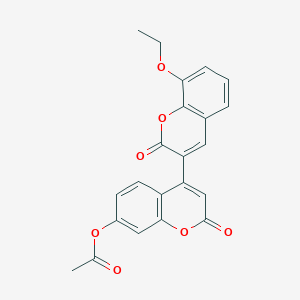![molecular formula C15H18F2O2 B2857966 2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid CAS No. 2251053-38-8](/img/structure/B2857966.png)
2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid, commonly referred to as DFCA, is a compound of interest to the scientific community due to its various applications in research. DFCA is a synthetic compound with a wide range of uses in the laboratory and beyond. It can be used as a reagent, a building block for synthesizing other compounds, and as a tool for studying biochemical and physiological processes. Furthermore, this paper will discuss the current research on DFCA and possible future directions.
科学的研究の応用
DFCA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a building block for synthesizing other compounds, and as a tool for studying biochemical and physiological processes. In particular, DFCA has been used in research on the metabolism of fatty acids, the regulation of gene expression, and the action of enzymes. It has also been used as a model compound to study the interactions between proteins and small molecules.
作用機序
The exact mechanism of action of DFCA is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, altering their activity. For example, DFCA has been shown to bind to fatty acid-binding proteins and inhibit their activity, which can lead to changes in the metabolism of fatty acids. Additionally, DFCA has been shown to bind to certain enzymes, such as phospholipase A2, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCA are not yet fully understood. However, it is believed that the compound affects the metabolism of fatty acids and the regulation of gene expression. Additionally, DFCA has been shown to inhibit the activity of certain enzymes, such as phospholipase A2. These effects can have a variety of consequences, including changes in the structure and function of cells and the development of diseases.
実験室実験の利点と制限
DFCA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is a relatively stable compound, making it suitable for long-term storage. On the other hand, there are some limitations to using DFCA in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is toxic and should be handled with care.
将来の方向性
The research on DFCA is still in its early stages, and there are many possible future directions for research. For example, more research could be done to better understand the mechanisms of action and the biochemical and physiological effects of the compound. Additionally, more research could be done to explore the potential applications of DFCA in medicine and other fields. Finally, more research could be done to develop more efficient and cost-effective methods for synthesizing DFCA.
合成法
DFCA can be synthesized in a number of ways. One of the most common methods is the reaction of 4-chloro-1,3-difluorobenzene and 3-methylphenylacetic acid in the presence of a strong base, such as sodium hydroxide. This reaction is carried out at a temperature of 100°C for several hours. The reaction produces a mixture of the desired product and byproducts, which can be separated by chromatography or other methods.
特性
IUPAC Name |
2-[4,4-difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O2/c1-11-3-2-4-12(9-11)14(10-13(18)19)5-7-15(16,17)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOBVNYNDPTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(CC2)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)


![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)

![N'-(4-chlorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B2857898.png)



![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)
